molecular formula C12H14N2O B6178006 rac-(3R,7R)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one, trans CAS No. 2580096-54-2

rac-(3R,7R)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one, trans

Cat. No. B6178006
CAS RN: 2580096-54-2
M. Wt: 202.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(3R,7R)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one, trans is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.3. The purity is usually 95.
BenchChem offers high-quality rac-(3R,7R)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one, trans suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-(3R,7R)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one, trans including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,7R)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one, trans involves the formation of a tricyclic ring system through a series of reactions. The key steps include the formation of a bicyclic intermediate, followed by a ring expansion reaction and subsequent functionalization of the tricyclic ring system.", "Starting Materials": [ "2,5-dimethoxyaniline", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "methyl iodide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium bicarbonate", "potassium carbonate", "magnesium sulfate", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: Protection of the amino group of 2,5-dimethoxyaniline with acetic anhydride and sulfuric acid to form the corresponding acetamide derivative.", "Step 2: Diazotization of the protected aniline derivative with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.", "Step 3: Coupling of the diazonium salt with ethyl acetoacetate in the presence of sodium ethoxide to form the corresponding azo compound.", "Step 4: Reduction of the azo compound with sodium borohydride to form the corresponding hydrazine derivative.", "Step 5: Cyclization of the hydrazine derivative with acetic anhydride to form the bicyclic intermediate.", "Step 6: Ring expansion of the bicyclic intermediate with methyl iodide and sodium bicarbonate to form the tricyclic ring system.", "Step 7: Functionalization of the tricyclic ring system through a series of reactions involving potassium carbonate, magnesium sulfate, and acetic acid to form rac-(3R,7R)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one, trans." ] }

CAS RN

2580096-54-2

Product Name

rac-(3R,7R)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one, trans

Molecular Formula

C12H14N2O

Molecular Weight

202.3

Purity

95

Origin of Product

United States

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